molecular formula C14H15N3O B5244338 1-(3,5-Dimethylphenyl)-3-pyridin-3-ylurea

1-(3,5-Dimethylphenyl)-3-pyridin-3-ylurea

Cat. No.: B5244338
M. Wt: 241.29 g/mol
InChI Key: PUVLZHWVFMXMIM-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-3-pyridin-3-ylurea is an organic compound that features a urea linkage between a 3,5-dimethylphenyl group and a pyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethylphenyl)-3-pyridin-3-ylurea typically involves the reaction of 3,5-dimethylphenyl isocyanate with 3-aminopyridine. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethylphenyl)-3-pyridin-3-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea linkage can be targeted by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(3,5-Dimethylphenyl)-3-pyridin-3-ylurea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functional polymers.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-3-pyridin-3-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. In the case of receptor modulation, the compound can act as an agonist or antagonist, altering the receptor’s conformation and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Dimethylphenyl)-3-pyridin-2-ylurea
  • 1-(3,5-Dimethylphenyl)-3-pyridin-4-ylurea
  • 1-(3,5-Dimethylphenyl)-3-pyrimidin-2-ylurea

Uniqueness

1-(3,5-Dimethylphenyl)-3-pyridin-3-ylurea is unique due to its specific substitution pattern on the phenyl and pyridine rings, which can influence its chemical reactivity and biological activity. The presence of the 3,5-dimethylphenyl group can enhance the compound’s lipophilicity, potentially improving its membrane permeability and bioavailability .

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-pyridin-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-10-6-11(2)8-13(7-10)17-14(18)16-12-4-3-5-15-9-12/h3-9H,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVLZHWVFMXMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)NC2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671586
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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